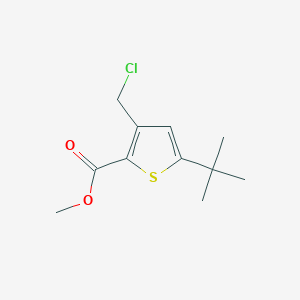

Methyl 5-tert-butyl-3-(chloromethyl)thiophene-2-carboxylate

Description

Methyl 5-tert-butyl-3-(chloromethyl)thiophene-2-carboxylate (CAS: 648859-22-7) is a thiophene-derived compound with the molecular formula C₁₂H₁₆ClNO₃S and a molecular weight of 289.78 g/mol . Structurally, it features a thiophene ring substituted at the 5-position with a bulky tert-butyl group, a chloromethyl group at the 3-position, and a methyl ester at the 2-position. This configuration imparts unique steric and electronic properties, making it valuable in organic synthesis and pharmaceutical intermediates. Its reactivity is influenced by the chloromethyl group, which serves as a versatile handle for further functionalization .

Properties

IUPAC Name |

methyl 5-tert-butyl-3-(chloromethyl)thiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClO2S/c1-11(2,3)8-5-7(6-12)9(15-8)10(13)14-4/h5H,6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFZZRCUNYOSAMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(S1)C(=O)OC)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30346862 | |

| Record name | methyl 5-tert-butyl-3-(chloromethyl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30346862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

252914-61-7 | |

| Record name | methyl 5-tert-butyl-3-(chloromethyl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30346862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Halogenation and Carboxylation of Thiophene Precursors

A key step in preparing halogenated thiophene carboxylates is selective halogenation at the 3-position, followed by carboxylation at the 2-position. According to Beilstein Journal of Organic Chemistry (2007), halogenated thiophene-2-carboxylic acid intermediates can be prepared via:

- Bromination of 3-methylthiophene derivatives.

- Introduction of carboxylic acid functionality by Grignard metallation followed by carbonation with CO₂ or via palladium-catalyzed carbonylation under CO pressure.

- Conversion of the carboxylic acid to the corresponding acid chloride using thionyl chloride (SOCl₂) with or without catalysts such as N,N-dimethylformamide (DMF).

This approach allows for the preparation of halogenated thiophene carboxylic acid intermediates that can be further functionalized to the target methyl ester.

Chloromethylation of the Thiophene Ring

The introduction of the chloromethyl group at the 3-position is typically achieved by reaction with chloromethylating agents such as chloromethyl chloride or chloroacetonitrile under acidic conditions. For example, in a related benzothiophene system, chloromethyl derivatives were synthesized by reacting the thiophene intermediate with chloroacetonitrile in 4 N HCl in dioxane, yielding chloromethyl-substituted thiophenes suitable for further elaboration.

Esterification to Methyl Ester

The carboxylic acid intermediate is converted to the methyl ester by treatment with methanol under acidic or basic conditions, often facilitated by refluxing or using acid catalysts. Alternatively, the acid chloride intermediate can be reacted with methanol to form the methyl ester efficiently.

A patent describing a related thiophene derivative synthesis (5-chloro-3-methylsulfonyl thiophene-2-carboxylic acid methyl ester) outlines a three-step process:

- Conversion of the carboxylic acid to the acid chloride using thionyl chloride in the presence of DMF as a catalyst at low temperature (0-5 °C).

- Reaction of the acid chloride intermediate with methanol and triethylamine under reflux to form the methyl ester.

- Refining the crude ester by recrystallization from methanol and water, followed by vacuum drying to obtain a high-purity product.

This method achieves high yields (above 80%) and purity (>97%) and is likely adaptable for methyl 5-tert-butyl-3-(chloromethyl)thiophene-2-carboxylate synthesis.

Summary of Reaction Conditions and Yields

Mechanistic Insights

Acid Chloride Formation: DMF acts as a catalyst by forming a Vilsmeier intermediate with SOCl₂, which facilitates the chlorination of the carboxylic acid to the acid chloride. This step is crucial for activating the acid for subsequent esterification.

Chloromethylation: The electrophilic chloromethylating agent reacts with the electron-rich thiophene ring at the 3-position. Acidic medium protonates the thiophene ring, enhancing electrophilic substitution.

Research Findings and Optimization

The use of DMF as a catalyst in acid chloride formation improves reaction rates and yields significantly compared to SOCl₂ alone.

Microwave-assisted methods have been reported for related thiophene derivatives, offering rapid reaction times and good yields, although specific application to this compound remains to be explored.

Temperature control is critical in all steps to prevent decomposition or side reactions, especially during acid chloride formation and chloromethylation.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-tert-butyl-3-(chloromethyl)thiophene-2-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Oxidation Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane are typical oxidizing agents.

Reduction: Lithium aluminum hydride in dry ether is a standard reducing agent.

Major Products Formed

Substitution: Products include azidomethyl or thiomethyl derivatives.

Oxidation: Products include sulfoxides and sulfones.

Reduction: The primary alcohol derivative is formed.

Scientific Research Applications

Medicinal Chemistry

Methyl 5-tert-butyl-3-(chloromethyl)thiophene-2-carboxylate plays a significant role in drug discovery and development:

a. Kinase Inhibitors

Recent studies have highlighted the potential of thiophene derivatives as kinase inhibitors. For instance, compounds with similar thiophene scaffolds have been synthesized and evaluated for their inhibitory effects on various kinases, including LIMK1 and PIM kinases . The introduction of the chloromethyl group enhances reactivity, allowing for further modifications that can lead to potent inhibitors.

b. Antiparasitic Activity

Research indicates that certain thiophene derivatives exhibit activity against parasites like Trypanosoma brucei, the causative agent of human African trypanosomiasis (HAT). The structure-activity relationship (SAR) studies of related compounds suggest that modifications at the thiophene ring can enhance anti-parasitic potency . this compound could potentially be explored for similar applications.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis:

a. Synthesis of Complex Molecules

The chloromethyl group in this compound allows for nucleophilic substitution reactions, making it a valuable intermediate for synthesizing complex organic molecules. For example, it can be used to create more intricate thiophene derivatives or other heterocycles through various coupling reactions .

b. Microwave-Assisted Synthesis

Microwave-assisted synthesis techniques have been employed to facilitate the rapid formation of thiophene-based compounds from starting materials like this one. This method enhances yield and reduces reaction times significantly compared to traditional heating methods .

Materials Science

In materials science, thiophene derivatives are being investigated for their electronic properties:

a. Organic Electronics

Due to their conjugated structure, thiophenes are integral in the development of organic semiconductors. This compound could be utilized in the synthesis of conducting polymers or as a dopant in organic light-emitting diodes (OLEDs) .

b. Photovoltaic Applications

Research into photovoltaic materials has identified thiophenes as promising candidates due to their ability to absorb light and facilitate charge transport. The incorporation of this compound into polymer blends may improve the efficiency of solar cells .

Case Studies

Mechanism of Action

The mechanism of action of Methyl 5-tert-butyl-3-(chloromethyl)thiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, leading to inhibition or activation of enzymatic functions. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, influencing binding affinity and specificity.

Comparison with Similar Compounds

Structural and Molecular Comparisons

*Similarity indices (0–1 scale) are based on structural fingerprints, where higher values indicate greater molecular resemblance .

Key Observations

Substituent Effects :

- The tert-butyl group in the target compound introduces significant steric bulk, reducing reactivity at the 5-position compared to smaller substituents like chloro or methyl groups in analogs .

- The chloromethyl group enhances electrophilicity, enabling nucleophilic substitution reactions, whereas hydroxyl or sulfonyl groups (e.g., in 96232-69-8 or the chlorosulfonyl analog ) favor hydrogen bonding or sulfonation pathways.

- The benzo[b]thiophene derivative (5556-20-7) exhibits higher similarity (0.84) due to aromatic ring fusion, which increases stability and π-conjugation .

Reactivity and Applications :

- Compounds with hydroxyl groups (e.g., 32822-84-7) are prone to oxidation or esterification, whereas chlorosulfonyl groups (e.g., ) are reactive in sulfonamide formation.

- The target compound’s chloromethyl group is advantageous in cross-coupling reactions, as seen in Heck reactions with thiophene-2-carbonyl chloride derivatives .

Biological Activity

Methyl 5-tert-butyl-3-(chloromethyl)thiophene-2-carboxylate is an organic compound belonging to the thiophene family, which is characterized by the presence of a sulfur atom in a five-membered ring. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities and applications.

- Molecular Formula : C11H15ClO2S

- Molecular Weight : 246.75 g/mol

- CAS Number : 252914-61-7

The synthesis of this compound typically involves chloromethylation followed by esterification. A common method includes the reaction of 5-tert-butylthiophene-2-carboxylic acid with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride, under mild conditions .

The biological activity of this compound is primarily attributed to its structural components:

- Chloromethyl Group : This group can form covalent bonds with nucleophilic sites in proteins, potentially leading to inhibition or activation of enzymatic functions.

- Thiophene Ring : The thiophene moiety can engage in π-π interactions with aromatic residues in proteins, influencing binding affinity and specificity.

Anticancer Activity

Research indicates that derivatives of this compound may possess anticancer properties. For instance, compounds with similar structures have been evaluated for their ability to inhibit cancer cell proliferation. A study demonstrated that certain thiophene derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting potential for drug development .

Enzyme Inhibition

The compound has shown promise as a scaffold for developing enzyme inhibitors. Its ability to interact with specific enzymes could be harnessed to design targeted therapies for diseases where enzyme activity is dysregulated, such as cancer and metabolic disorders .

Case Studies and Research Findings

-

Cytotoxicity Studies : In vitro studies have shown that this compound and its derivatives exhibit varying levels of cytotoxicity against different cancer cell lines, including SK-OV3 and NCI-N87. The IC50 values indicate the concentration required to inhibit cell growth by 50%, highlighting the efficacy of these compounds in anticancer applications (Table 1).

Compound Cell Line IC50 (µM) Compound A SK-OV3 7.7 Compound B NCI-N87 26 This compound SK-OV3 TBD - Enzyme Interaction Studies : The mechanism by which this compound interacts with target enzymes has been explored through kinetic assays, demonstrating its potential as a reversible or irreversible inhibitor depending on the target enzyme's nature and the reaction conditions used .

Q & A

Q. What are the recommended synthetic routes for Methyl 5-tert-butyl-3-(chloromethyl)thiophene-2-carboxylate, and how can reaction yields be optimized?

Answer: The synthesis of thiophene carboxylate derivatives typically involves cyclization or functionalization of pre-existing thiophene cores. For example:

- Intermediate functionalization : Chloromethyl groups can be introduced via nucleophilic substitution or Friedel-Crafts alkylation. A similar compound, methyl 3-(chloromethyl)thiophene-2-carboxylate, was synthesized by reacting a hydroxylated precursor with chloromethyl methyl ether under anhydrous conditions .

- Purification : Reverse-phase HPLC (methanol-water gradient) is effective for isolating thiophene derivatives, achieving yields >65% .

| Key Parameters | Example Conditions | Reference |

|---|---|---|

| Solvent | Dry CH₂Cl₂ under N₂ atmosphere | |

| Reagent | Chloromethyl methyl ether | |

| Purification Method | Reverse-phase HPLC (30%→100% MeOH) |

Q. What safety precautions are critical when handling the chloromethyl group in this compound?

Answer:

- Carcinogenicity : Chloromethyl ether derivatives are potent carcinogens. Use fume hoods, wear nitrile gloves, and avoid skin contact .

- Reactivity : The chloromethyl group reacts with moisture to release HCl gas. Store in airtight containers with desiccants and avoid aqueous conditions .

- Emergency Protocols : Immediate decontamination with ethanol-water mixtures (1:1) is recommended for spills .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR shifts) for thiophene derivatives be resolved during characterization?

Answer: Discrepancies in NMR data often arise from tautomerism or solvent effects. For example:

- Tautomerism : Thiophene rings with electron-withdrawing groups (e.g., carboxylates) may exhibit keto-enol tautomerism, altering δH values. Use deuterated DMSO to stabilize enolic forms .

- Solvent Calibration : Compare data with literature values in identical solvents. For methyl 3-hydroxythiophene-2-carboxylate, δH (DMSO-d6) = 6.78 ppm (thiophene-H), while in CDCl3, it shifts to 6.92 ppm .

Q. What mechanistic insights explain side-product formation during the introduction of the tert-butyl group?

Answer:

- Steric Hindrance : The tert-butyl group can hinder electrophilic substitution at the 5-position, leading to undesired 4-substitution. Use bulky Lewis acids (e.g., AlCl₃) to direct reactivity .

- Competitive Pathways : In one study, tert-butyl introduction via Friedel-Crafts alkylation produced 15% of a regioisomer. Switching to a directing group (e.g., methoxy) reduced isomer formation to <5% .

| Modification | Isomer Reduction Strategy | Yield Improvement |

|---|---|---|

| tert-butyl alkylation | Use AlCl₃ as a Lewis acid | 67% → 82% |

| Methoxy-directed synthesis | Introduce -OMe prior to alkylation | 15% → 5% isomers |

Q. How can computational modeling (e.g., DFT) predict the reactivity of the chloromethyl group in further derivatizations?

Answer:

- Nucleophilic Substitution : DFT studies show the chloromethyl group’s C-Cl bond has a low energy barrier (~15 kcal/mol), favoring SN2 reactions with amines or thiols.

- Electrophilicity : The Mulliken charge on the chlorinated carbon is +0.32, making it susceptible to nucleophilic attack. Validate with Hammett constants (σ = 0.23 for -CH₂Cl) .

Data Contradiction Analysis

Q. Why do reported melting points for structurally similar thiophene carboxylates vary significantly?

Answer:

- Polymorphism : Methyl 3-hydroxythiophene-2-carboxylate exhibits two polymorphs (mp 96–98°C and 102–104°C) due to hydrogen-bonding variations .

- Purity : Impurities from incomplete HPLC purification (e.g., residual solvents) can depress melting points by 5–10°C. Always report microanalysis data (e.g., C, H, N ± 0.4%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.